2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile
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Description
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12N4O3 and its molecular weight is 260.253. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Iminopyrimidinones and Pyrimidinediones : The compound has been used in the synthesis of 2-imino-7-methyl-2,3-dihydroimidazo[1,2-a]-pyrimidin-5(1H)-ones, which can further be converted to imidazo[1,2-a]pyrimidine-2,5-[1H,3H]-diones under certain conditions (Jakubkienė et al., 2008).
Formation of Hydrogen-Bonded Structures : Studies have shown the formation of hydrogen-bonded dimers and chains with similar compounds, indicating potential applications in crystal engineering and molecular recognition studies (Trilleras et al., 2008).
Biological Activities
Antiviral Activities : Derivatives of this compound have been investigated for their antiviral properties, particularly against the hepatitis B virus, showing moderate to high activities (El‐Sayed et al., 2009).
Antimalarial and Cytotoxic Activities : Some derivatives have been prepared to investigate their cytotoxicity and antimalarial activities, showing promising results in certain cases (Charris et al., 2000).
Materials and Polymer Science
- Condensation Polymerizations : This compound and its derivatives have been used in the synthesis of oligoesters, which are useful in materials science, particularly in polymer chemistry (Hattori et al., 1978).
Photochemical Studies
- Photokinetics in Solvents : Research has shown the strong impact of solvents on the photokinetics of related pyrimidinone compounds, which is crucial for understanding their behavior in various environments (Ryseck et al., 2013).
Properties
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-3-19-8-4-6-14-10-9(8)11(17)16(7-5-13)12(18)15(10)2/h4,6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVCAGOEJHOLGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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